![molecular formula C11H9Cl2N3O5S B239047 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNI belongs to the class of nitroimidazole compounds, which have been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Effets Biochimiques Et Physiologiques
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been shown to have antioxidant properties, and to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and is readily available for purchase. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been extensively studied, and its properties and activities are well characterized. However, there are also limitations to the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. In addition, 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole derivatives with improved properties and activities. Another area of interest is the investigation of the mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, and the identification of its molecular targets. In addition, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, there is potential for the use of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole in clinical trials, to evaluate its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product. The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been optimized to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.
Applications De Recherche Scientifique
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been tested against a range of microorganisms, including bacteria, fungi, and protozoa, and has been shown to be effective against several of these pathogens. 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has also been tested against cancer cells, and has shown promising results as a potential anticancer agent.
Propriétés
Nom du produit |
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole |
|---|---|
Formule moléculaire |
C11H9Cl2N3O5S |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-9(16(17)18)15(6)22(19,20)8-4-3-7(12)10(13)11(8)21-2/h3-5H,1-2H3 |
Clé InChI |
KYAAWTGNEWXURN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
SMILES canonique |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



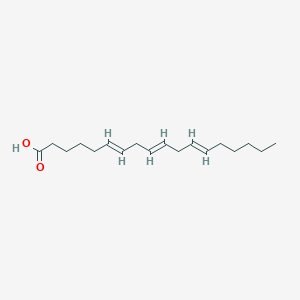
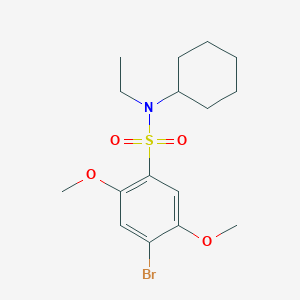
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
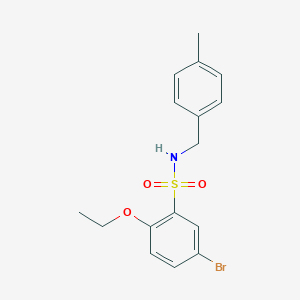
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
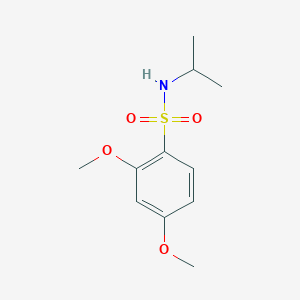
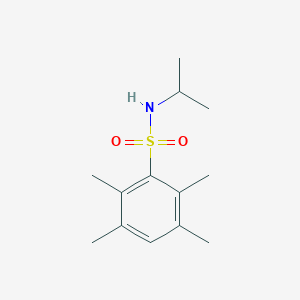
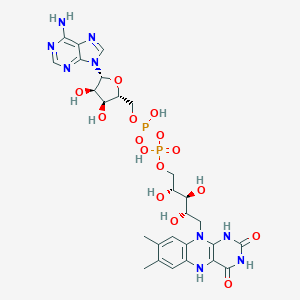
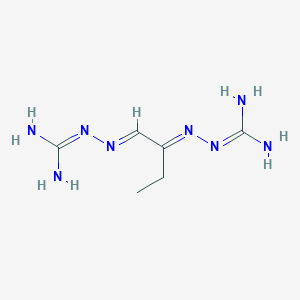
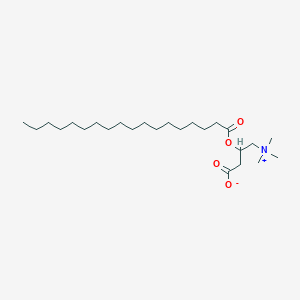
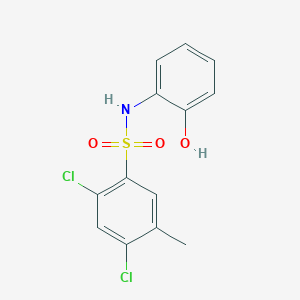
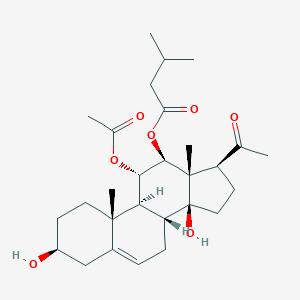
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)